[(2,5-Dimethylphenyl)amino](oxo)acetic acid
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Overview
Description
Preparation Methods
The preparation of (2,5-Dimethylphenyl)aminoacetic acid generally involves a multi-step reaction. A common synthetic route includes the reaction of 2,5-dimethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods may vary, but they typically follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2,5-Dimethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Coupling Reactions: It is suitable for various coupling reactions such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig cross-coupling.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dimethylphenyl)aminoacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, enabling copper-catalyzed coupling of aryl halides with aliphatic acyclic secondary amines under relatively mild conditions . This interaction facilitates the formation of new chemical bonds, contributing to its effectiveness in various synthetic applications.
Comparison with Similar Compounds
(2,5-Dimethylphenyl)aminoacetic acid can be compared with other similar compounds such as:
(2,6-Dimethylphenyl)aminoacetic acid: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
(3,4-Dimethylphenyl)aminoacetic acid: Another similar compound with methyl groups at different positions on the phenyl ring.
The uniqueness of (2,5-Dimethylphenyl)aminoacetic acid lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-7(2)8(5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMVFQUDGKGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649319 |
Source
|
Record name | (2,5-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-41-6 |
Source
|
Record name | (2,5-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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